N-(2-cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-2-(4-fluorophenyl)acetamide, also known by its developmental code ICA-105665, is a novel small molecule compound primarily explored for its potential therapeutic applications in treating epilepsy and neuropathic pain. This compound acts as an opener of specific potassium channels, particularly KCNQ2/3 and KCNQ3/5 channels, which are critical for regulating neuronal excitability and stability .
The compound has been synthesized in laboratory settings, and its properties have been extensively studied in the context of medicinal chemistry. The molecular formula is C19H15F2N3O2, with a molecular weight of 355.3 g/mol.
N-(2-cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-2-(4-fluorophenyl)acetamide belongs to the class of quinazolinone derivatives. These compounds are recognized for their diverse biological activities, making them subjects of interest in pharmaceutical research.
The synthesis of N-(2-cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-2-(4-fluorophenyl)acetamide involves several steps that typically include:
The molecular structure of N-(2-cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-2-(4-fluorophenyl)acetamide can be described as follows:
The compound features a quinazolinone core structure that contributes to its biological activity. The presence of fluorine atoms enhances its potency and selectivity towards potassium channels.
N-(2-cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-2-(4-fluorophenyl)acetamide undergoes various chemical reactions that are critical for its synthesis and potential modifications:
The specific reaction conditions and mechanisms involved in these processes are often proprietary and not publicly disclosed but typically involve standard organic synthesis techniques .
The mechanism of action for N-(2-cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-2-(4-fluorophenyl)acetamide primarily involves its role as an opener of potassium channels. By activating KCNQ channels, this compound stabilizes neuronal excitability, thereby reducing the likelihood of seizure activity and alleviating neuropathic pain .
The activation process entails binding to specific sites on the potassium channels, leading to increased potassium ion conductance across neuronal membranes. This action ultimately results in hyperpolarization of neurons, reducing their excitability.
N-(2-cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-2-(4-fluorophenyl)acetamide exhibits several notable physical properties:
The chemical properties include:
Relevant data on these properties can be critical for understanding its behavior in biological systems and during synthesis .
N-(2-cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-2-(4-fluorophenyl)acetamide has significant potential applications in scientific research, particularly in:
This compound represents a promising area of research within medicinal chemistry aimed at developing new therapeutic agents targeting neurological disorders .
CAS No.: 27542-17-2
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2